molecular formula C6H11N3O4 B12585338 N~2~-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide

N~2~-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide

Cat. No.: B12585338
M. Wt: 189.17 g/mol
InChI Key: HLYZCBUGADCVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide is an organic compound with the molecular formula C6H11N3O4. It is a derivative of glycinamide and features an acetyl group and an amino-oxoethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide typically involves the reaction of glycinamide with acetyl chloride and 2-amino-2-oxoethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of N2-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted glycinamide derivatives.

Scientific Research Applications

N~2~-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Amino-2-oxoethyl)acrylamide: A similar compound with an acrylamide group instead of an acetyl group.

    N-Acetylglycinamide: Lacks the amino-oxoethoxy group but shares the acetyl and glycinamide moieties.

Uniqueness

N~2~-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide is unique due to the presence of both an acetyl group and an amino-oxoethoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

IUPAC Name

2-acetamido-N-(2-amino-2-oxoethoxy)acetamide

InChI

InChI=1S/C6H11N3O4/c1-4(10)8-2-6(12)9-13-3-5(7)11/h2-3H2,1H3,(H2,7,11)(H,8,10)(H,9,12)

InChI Key

HLYZCBUGADCVNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)NOCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.